molecular formula C6H12N2O B12280335 (6R)-6-(aminomethyl)piperidin-2-one

(6R)-6-(aminomethyl)piperidin-2-one

Cat. No.: B12280335
M. Wt: 128.17 g/mol
InChI Key: KHOKAABYNKJTSO-RXMQYKEDSA-N
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Description

(6R)-6-(aminomethyl)piperidin-2-one is a chiral compound with a piperidinone backbone. Compounds with piperidinone structures are often found in various pharmacologically active molecules and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(aminomethyl)piperidin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable piperidine derivative.

    Functional Group Introduction: Introduction of the aminomethyl group can be achieved through reductive amination or other suitable methods.

    Chirality Induction: The (6R) configuration can be introduced using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using metal catalysts to achieve the desired reduction.

    Enzymatic Resolution: Employing enzymes to selectively produce the (6R) enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: Utilized in the synthesis of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (6R)-6-(aminomethyl)piperidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with receptors to modulate their activity.

    Pathway Involvement: Participating in biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-(aminomethyl)piperidin-2-one: The enantiomer of the compound with different stereochemistry.

    Piperidin-2-one: The parent compound without the aminomethyl group.

    N-Methylpiperidin-2-one: A derivative with a methyl group on the nitrogen.

Uniqueness

(6R)-6-(aminomethyl)piperidin-2-one is unique due to its specific chiral configuration and functional groups, which may impart distinct pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(6R)-6-(aminomethyl)piperidin-2-one

InChI

InChI=1S/C6H12N2O/c7-4-5-2-1-3-6(9)8-5/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1

InChI Key

KHOKAABYNKJTSO-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](NC(=O)C1)CN

Canonical SMILES

C1CC(NC(=O)C1)CN

Origin of Product

United States

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